Home > Products > Screening Compounds P105018 > SLLK, Control Peptide for TSP1 Inhibitor
SLLK, Control Peptide for TSP1 Inhibitor -

SLLK, Control Peptide for TSP1 Inhibitor

Catalog Number: EVT-10931481
CAS Number:
Molecular Formula: C21H41N5O6
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SLLK, Control Peptide for Thrombospondin-1 Inhibitor acetate, is a synthetic peptide that serves as a control for the LSKL peptide, which inhibits thrombospondin-1. Thrombospondin-1 is a glycoprotein involved in various cellular processes, including cell adhesion, migration, and the regulation of transforming growth factor-beta activity. SLLK is primarily utilized in scientific research to investigate the mechanisms of thrombospondin-1 inhibition and its implications in diseases such as cancer and cardiovascular disorders.

Source and Classification

SLLK is classified as a control peptide for thrombospondin-1 inhibitors. It is synthesized through solid-phase peptide synthesis techniques and is available from various biochemical suppliers for research purposes . The peptide's primary application lies in its role as a control in experiments involving thrombospondin-1 and its pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of SLLK involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This process allows for the sequential addition of amino acids to a growing chain anchored to a solid resin. The key steps in SPPS include:

  1. Resin Loading: The first amino acid is attached to the resin.
  2. Deprotection: The protecting group on the amino acid is removed.
  3. Coupling: The next amino acid is added and coupled to the growing chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired sequence is obtained.
  5. Cleavage: The peptide is cleaved from the resin and purified.

In industrial settings, automated synthesizers enhance efficiency and consistency, ensuring high yield and purity through rigorous quality control measures.

Molecular Structure Analysis

Structure and Data

The molecular formula of SLLK is C23H46N6O7C_{23}H_{46}N_{6}O_{7}, with a molecular weight of approximately 518.66 g/mol . The structure consists of a sequence of amino acids that correspond to its function as a control peptide for thrombospondin-1 inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

SLLK primarily undergoes peptide bond formation during its synthesis. It exhibits stability under standard conditions, not undergoing significant oxidation or reduction reactions. Key reagents used in its synthesis include:

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (Diisopropylcarbodiimide).
  • Deprotection Reagents: Trifluoroacetic acid is employed to remove protecting groups.
  • Cleavage Reagents: Trifluoroacetic acid also serves to cleave the peptide from the resin.

The major product of this synthesis process is the SLLK peptide itself.

Mechanism of Action

SLLK acts as a control peptide for LSKL, which inhibits thrombospondin-1 activity. Thrombospondin-1 plays a crucial role in activating transforming growth factor-beta, a cytokine that regulates various cellular processes including growth and differentiation. By inhibiting thrombospondin-1, SLLK can modulate transforming growth factor-beta activity, influencing pathways associated with disease progression such as cancer and fibrosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SLLK exhibits characteristics typical of peptides, including solubility in aqueous solutions at physiological pH levels. Its stability allows it to be utilized in various experimental conditions without significant degradation. The specific physical properties such as melting point or boiling point are less commonly reported but are generally consistent with those expected for similar peptides.

Applications

SLLK has diverse applications in scientific research:

  • Biological Research: Investigating the role of thrombospondin-1 in cellular signaling pathways related to apoptosis and angiogenesis.
  • Medical Research: Understanding disease mechanisms involving thrombospondin-1, particularly in cancer and cardiovascular diseases.
  • Chemical Research: Serving as a control in studies focused on peptide synthesis and modification.
  • Industry Applications: Contributing to the development of therapeutic peptides and drug discovery initiatives aimed at targeting thrombospondin-related pathways .
Introduction to SLLK in Thrombospondin-1 (TSP1) Research

Role of Thrombospondin-1 in Transforming Growth Factor-β Activation and Disease Pathogenesis

Thrombospondin-1 serves as a major physiological activator of latent Transforming Growth Factor-β through specific molecular interactions. The KRFK sequence (Lys-Arg-Phe-Lys) within Thrombospondin-1's type 1 repeats binds to a conserved LSKL motif (Leu-Ser-Lys-Leu) in the latency-associated peptide of the Transforming Growth Factor-β complex. This binding disrupts the non-covalent interaction between latency-associated peptide and mature Transforming Growth Factor-β, liberating the bioactive cytokine [2] [6] [9]. This activation mechanism operates independently of proteolytic cleavage or integrin-mediated force transduction, representing a distinct pathway for Transforming Growth Factor-β bioavailability control [9].

In pathological contexts, Thrombospondin-1-mediated Transforming Growth Factor-β activation drives fibrotic progression in multiple organ systems. Diabetic nephropathy exemplifies this relationship, where hyperglycemia upregulates Thrombospondin-1 expression in renal mesangial cells and podocytes through increased oxidative stress and reduced nitric oxide-mediated repression [1] [2]. Elevated Thrombospondin-1 correlates with increased Transforming Growth Factor-β activity in glomeruli of diabetic patients, promoting mesangial matrix expansion, podocyte dysfunction (manifested by nephrin downregulation), and tubulointerstitial fibrosis [1] [2]. Thrombospondin-1-null mice exhibit significant protection against diabetic glomerulosclerosis, confirming its central pathogenic role [2]. Beyond renal disease, this axis contributes to cardiac fibrosis, hepatic fibrosis, and tumor microenvironment modulation through analogous mechanisms of excessive Transforming Growth Factor-β activation [2] [9].

Table 1: Molecular Interactions in Thrombospondin-1-Dependent Transforming Growth Factor-β Activation

ComponentFunctional Domain/MotifBiological RolePathological Consequence of Dysregulation
Thrombospondin-1Type 1 repeats (KRFK sequence: Lys⁴¹²-Arg-Phe-Lys⁴¹⁵)Binds latency-associated peptide to disrupt latencyElevated in diabetes → Excessive Transforming Growth Factor-β activation → Fibrosis
Latency-associated peptideLSKL motif (Leu-Ser-Lys-Leu)Maintains Transforming Growth Factor-β latencyTarget for pharmacological inhibition (e.g., LSKL peptide)
Transforming Growth Factor-βMature domainCytokine signaling upon activationSmad2/3 phosphorylation → Gene expression changes in fibrosis

SLLK as a Control Peptide: Design and Rationale in Experimental Models

SLLK peptide (Ser-Leu-Leu-Lys) represents a critical methodological tool designed to evaluate the specificity of Thrombospondin-1-dependent Transforming Growth Factor-β inhibition. Its scrambled sequence intentionally disrupts the LSKL motif while maintaining identical amino acid composition and molecular weight to the active inhibitor LSKL (Leu-Ser-Lys-Leu) [1] [6]. This design controls for non-specific peptide effects including charge interactions, potential endotoxin contamination, and off-target receptor binding that could independently influence experimental outcomes [1] [3].

In murine models of type 1 diabetes (C57BL/6J-Ins2 Akita), SLLK administration demonstrated its functional inertness in Thrombospondin-1/Transforming Growth Factor-β pathway modulation. Unlike the active LSKL peptide (30 mg/kg, thrice weekly intraperitoneal injections for 15 weeks), SLLK failed to reduce urinary Transforming Growth Factor-β activity, albumin excretion, renal phospho-Smad2/3 levels, or markers of tubulointerstitial injury (fibronectin) and podocyte dysfunction (nephrin) [1] [3]. This confirmed that the therapeutic effects observed with LSKL were sequence-specific rather than artifacts of peptide administration. Similarly, in immune regulation studies, SLLK did not reverse the immunosuppressive effects of Thrombospondin-1-producing B cells on dendritic cell maturation, whereas LSKL blockade restored CD80/CD86 expression [8]. The consistent bio-inactivity of SLLK across diverse models (renal, cardiac, immune) establishes its reliability for distinguishing targeted pathway inhibition from experimental noise [1] [8] [10].

Table 2: Control Peptide Design and Experimental Applications

Peptide AttributeSLLK Control PeptideExperimental PurposeValidation Model
Amino acid sequenceSer-Leu-Leu-LysScrambled control for LSKLDiabetic Akita mice (nephropathy)
Molecular propertiesIdentical mass/charge to LSKLControl for physicochemical effectsIn vitro Transforming Growth Factor-β activation assays
Thrombospondin-1 bindingNo binding to KRFK domainConfirm binding specificitySurface plasmon resonance studies
Biological activityNo inhibition of TSP-1/Transforming Growth Factor-βControl for off-target effectsDendritic cell maturation assays

Comparative Significance of SLLK versus LSKL in Thrombospondin-1 Inhibition Studies

The functional dichotomy between SLLK and LSKL peptides enables rigorous mechanistic validation in Thrombospondin-1/Transforming Growth Factor-β research. LSKL acts as a competitive antagonist by occupying the Thrombospondin-1 KRFK binding site, preventing its interaction with endogenous latency-associated peptide [6] [9]. This specific blockade reduces pathological Transforming Growth Factor-β activation in diabetic kidneys by 60-70% without affecting basal activity, demonstrating its targeted mechanism [1]. In contrast, SLLK exhibits negligible binding affinity for Thrombospondin-1 and fails to impair Thrombospondin-1/latency-associated peptide complex formation in co-immunoprecipitation assays [6]. This distinction proves crucial when interpreting physiological outcomes, as demonstrated by LSKL's improvement in diabetic proteinuria (albumin/creatinine ratio reduction: 42%) versus SLLK's lack of effect [1] [3].

The experimental robustness afforded by SLLK controls extends beyond binding studies. In wound healing assessments using diabetic db/db mice, LSKL administration did not impair repair processes, while global Transforming Growth Factor-β neutralizing antibodies cause healing defects [1]. SLLK controls confirmed this safety profile reflected true pathway specificity rather than peptide-related artifacts. Similarly, tumor surveillance studies revealed that 15-week LSKL treatment did not increase tumor incidence unlike genetic Transforming Growth Factor-β ablation models, with SLLK-treated groups showing identical cancer rates to saline controls [1]. This evidence positions Thrombospondin-1-specific inhibition as a therapeutically safer approach than pan-Transforming Growth Factor-β blockade, with SLLK providing essential verification of this advantage.

Table 3: Experimental Outcomes with LSKL versus SLLK in Thrombospondin-1/Transforming Growth Factor-β Studies

Experimental ParameterLSKL Peptide OutcomeSLLK Peptide OutcomeBiological Interpretation
Urinary Transforming Growth Factor-β activity (diabetic mice)60-70% reductionNo significant changeConfirmed target-specific inhibition
Albumin/creatinine ratio42% reductionBaseline levels maintainedNephroprotection requires specific binding
Phospho-Smad2/3 levelsReduced in renal cortexUnchangedDownstream signaling blockade confirmed
Wound healing progressionNormal repairNormal repairNo non-specific impairment of regeneration
Tumor incidence (15 weeks)No increaseNo increaseSafety verification for Thrombospondin-1 targeting

The scientific value of SLLK extends to identifying Thrombospondin-1-independent Transforming Growth Factor-β activation mechanisms. In pulmonary systems, Thrombospondin-1 knockout mice exhibit normal Smad2/3 phosphorylation, suggesting alternative activation pathways (e.g., integrin-mediated) [9]. SLLK controls in these contexts help dissect compensatory mechanisms when the Thrombospondin-1 axis is absent or inhibited. Furthermore, SLLK clarifies isoform-specific activation; while LSKL inhibits Thrombospondin-1-mediated activation of both Transforming Growth Factor-β1 and Transforming Growth Factor-β2, SLLK does not affect either isoform, confirming that Transforming Growth Factor-β2 activation also depends on the conserved LSKL motif [6]. This underscores the broad applicability of the Thrombospondin-1/Transforming Growth Factor-β paradigm across cytokine isoforms and the utility of SLLK in mechanistic investigations.

Properties

Product Name

SLLK, Control Peptide for TSP1 Inhibitor

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C21H41N5O6

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C21H41N5O6/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t14-,15-,16-,17-/m0/s1

InChI Key

HZDFWTSYGOUTRD-QAETUUGQSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.